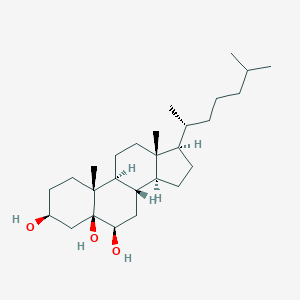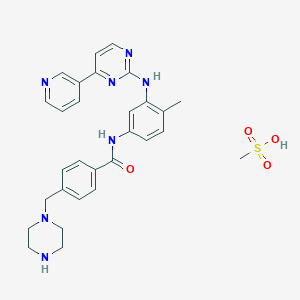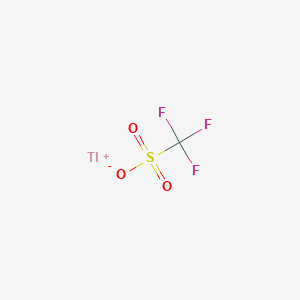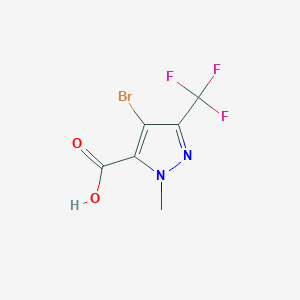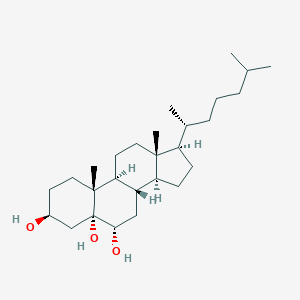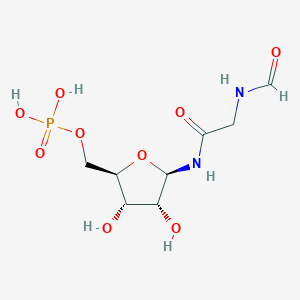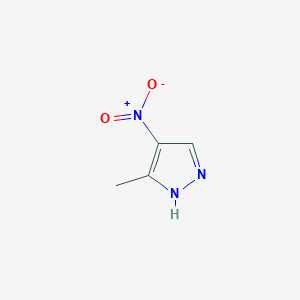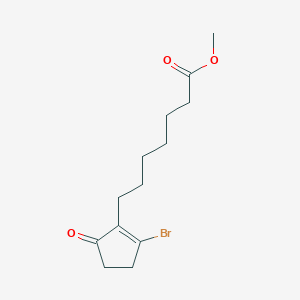
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester typically involves the bromination of 5-oxo-1-cyclopentene-1-heptanoic acid followed by esterification with methanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification process is usually carried out in the presence of an acid catalyst such as sulfuric acid .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of bromination and esterification apply.
Chemical Reactions Analysis
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 5-oxo-1-cyclopentene-1-heptanoic acid methyl ester.
Reduction Reactions: The compound can be reduced to form 5-hydroxy-1-cyclopentene-1-heptanoic acid methyl ester using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form 2-bromo-5-oxo-1-cyclopentene-1-heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, sulfuric acid for esterification, lithium aluminum hydride (LiAlH4) for reduction, and potassium permanganate (KMnO4) for oxidation .
Scientific Research Applications
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester is used in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Medicine: It is employed in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: The compound is used in the synthesis of other complex organic molecules for industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester can be compared with similar compounds such as:
5-Oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester: Contains a chlorine atom instead of bromine, leading to different reactivity and chemical properties.
2-Iodo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 7-(2-bromo-5-oxocyclopenten-1-yl)heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c1-17-13(16)7-5-3-2-4-6-10-11(14)8-9-12(10)15/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCICYCCLIJPLMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=C(CCC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
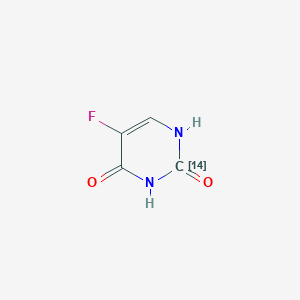
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
